molecular formula C14H20N2O4 B13547044 Tert-butyl4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate

Tert-butyl4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate

Cat. No.: B13547044
M. Wt: 280.32 g/mol
InChI Key: WPDNZXBWUMFAPC-UHFFFAOYSA-N
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Description

Tert-butyl4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, an oxazole ring, and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The oxazole ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative.

Scientific Research Applications

Tert-butyl4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate is unique due to the presence of both the oxazole ring and the formyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-6-4-10(5-7-16)12-11(8-17)15-9-19-12/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDNZXBWUMFAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(N=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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